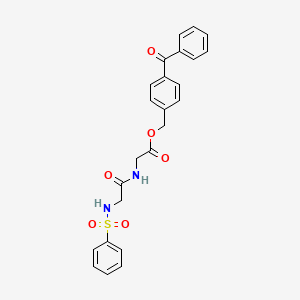![molecular formula C18H18N4O4 B4163058 N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163058.png)
N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea
Vue d'ensemble
Description
N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as NPC-15437, is a synthetic compound that has gained attention due to its potential applications in biomedical research. This compound is a member of the benzylurea class of compounds and has been found to exhibit promising biological activities in various studies.
Mécanisme D'action
The mechanism of action of NPC-15437 is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. Studies have shown that NPC-15437 can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, thereby exhibiting anti-inflammatory activity. Additionally, NPC-15437 has been found to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
NPC-15437 has been found to exhibit various biochemical and physiological effects in various studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, NPC-15437 has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, NPC-15437 has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, thereby exhibiting potential therapeutic effects in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPC-15437 has several advantages for laboratory experiments, including its synthetic accessibility, low toxicity, and broad range of biological activities. However, there are also some limitations associated with the use of NPC-15437 in laboratory experiments, including its relatively low potency and the lack of a well-defined mechanism of action.
Orientations Futures
There are several potential future directions for research on NPC-15437. One potential direction is to further investigate the mechanism of action of NPC-15437 and its potential therapeutic applications in various diseases. Additionally, future studies may focus on the development of more potent analogs of NPC-15437 and the optimization of its pharmacokinetic properties. Finally, further studies may be needed to evaluate the safety and efficacy of NPC-15437 in preclinical and clinical trials.
In conclusion, NPC-15437 is a synthetic compound that exhibits promising biological activities and has potential applications in various fields of biomedical research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.
Applications De Recherche Scientifique
NPC-15437 has been studied extensively for its potential applications in various fields of biomedical research. It has been found to exhibit antitumor activity, anti-inflammatory activity, and antiviral activity. Additionally, NPC-15437 has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-2-1-11-21(17)15-7-3-13(4-8-15)12-19-18(24)20-14-5-9-16(10-6-14)22(25)26/h3-10H,1-2,11-12H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOSJTUMAWMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163017.png)
![4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
![3,3'-{[4-(methylthio)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163036.png)
![3-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4163040.png)
![N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163041.png)
![5-chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163049.png)
![4-chloro-N-(1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163051.png)
![7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163064.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione](/img/structure/B4163067.png)